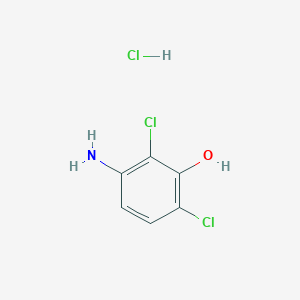

2,6-Dichloro-3-aminophenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-3-aminophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO. It is a derivative of aminophenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and an amino group is present at the 3 position. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-aminophenol hydrochloride typically involves the chlorination of 3-aminophenol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-3-aminophenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichloroamines.

Substitution: Formation of various substituted aminophenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that 2,6-Dichloro-3-aminophenol hydrochloride exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections caused by these pathogens.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important intermediate in the synthesis of various APIs. Its derivatives are utilized in the production of drugs that target specific biological pathways. For example, it plays a role in synthesizing compounds that inhibit specific enzymes or receptors involved in disease processes.

Hair Dyes

One of the most prominent applications of this compound is in oxidative hair dye formulations. It is used as a dye precursor due to its ability to form stable colorants upon oxidation. The compound is effective at low concentrations (typically around 2%) and is included in formulations for semi-permanent hair dyes.

| Application | Concentration | Effectiveness |

|---|---|---|

| Hair Dye Precursor | Up to 2% | Produces stable and vibrant colors |

Study on Hair Dye Formulations

A comprehensive study evaluated the safety and effectiveness of hair dye formulations containing this compound. The results indicated that formulations could achieve desired color intensity while maintaining acceptable safety profiles for consumer use. The study reported minimal adverse reactions among participants, reinforcing the compound's suitability for cosmetic applications.

Antimicrobial Efficacy Testing

In another case study, the antimicrobial efficacy of this compound was tested against a panel of bacteria and fungi. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) effective against several strains, suggesting its potential utility in topical antimicrobial formulations.

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its applications in both pharmaceuticals and cosmetics. Studies have shown that at recommended usage levels, the compound exhibits low toxicity; however, higher concentrations can lead to adverse effects such as skin irritation or sensitization.

| Toxicity Parameter | Observed Effect |

|---|---|

| Skin Irritation | Minimal at recommended levels |

| Sensitization | Moderate potential at high doses |

Regulatory Status

The regulatory status of this compound varies by region but generally falls under scrutiny due to its use in cosmetics and pharmaceuticals. Regulatory bodies require thorough safety assessments before approval for use in consumer products.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-3-aminophenol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichloro-4-aminophenol

- 2,6-Dichloro-3-methylphenol

- 2,6-Dichloro-3-nitrophenol

Uniqueness

2,6-Dichloro-3-aminophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity in substitution reactions, while the amino group at the 3 position allows for interactions with biological molecules .

Propiedades

IUPAC Name |

3-amino-2,6-dichlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(9)5(8)6(3)10;/h1-2,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONMRRLXOLCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-87-5 |

Source

|

| Record name | Phenol, 3-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210824-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.